2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide
Description
2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide is an organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
2-methoxy-5-[[1-(oxolan-3-yl)piperidin-4-yl]methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-25-17-3-2-15(10-16(17)18(19)22)27(23,24)20-11-13-4-7-21(8-5-13)14-6-9-26-12-14/h2-3,10,13-14,20H,4-9,11-12H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIRKEIRLDVQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include a benzamide derivative and a piperidine derivative, which are reacted under controlled conditions to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability. Purification processes, such as crystallization and chromatography, are employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often in aqueous or organic solvents.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Common reagents include halides and nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Known for its anti-inflammatory properties and use in flavor and fragrance industries.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups, used in organic synthesis and drug development.
Uniqueness
2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzamide core with a sulfamoyl group and a piperidine moiety, which are known for their diverse pharmacological properties.
Antibacterial Activity
Research indicates that compounds containing sulfamoyl and piperidine groups often exhibit significant antibacterial properties. A study on related piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanisms may involve enzyme inhibition and disruption of bacterial cell wall synthesis.
Enzyme Inhibition
Enzyme inhibition studies have shown that sulfamoyl-containing compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, several synthesized piperidine derivatives displayed strong inhibitory activity against AChE with IC50 values ranging from 0.63 to 2.14 µM . The inhibition of these enzymes is crucial in therapeutic applications, particularly in treating neurodegenerative diseases and managing urea levels in patients.
Anticancer Potential
The anticancer activity of related compounds has been explored through various in vitro studies. For example, derivatives similar to this compound have shown potential in inducing apoptosis in cancer cells . This apoptotic effect is critical for developing new cancer therapies.
Hypoglycemic Effects
The potential hypoglycemic effects of piperidine derivatives have also been documented. Compounds with similar structures have been associated with lowering blood glucose levels and improving insulin sensitivity . This property makes them candidates for diabetes management therapies.
Case Study: Synthesis and Evaluation
A recent study synthesized several piperidine derivatives, including those with sulfamoyl groups, and evaluated their biological activities. The compounds were subjected to docking studies to predict their interactions with target proteins involved in bacterial resistance mechanisms . The results indicated that specific structural modifications could enhance antibacterial potency.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
